molecular formula C6H12N2O2 B1384852 Tetrahydro-2H-pyran-4-carbohydrazide CAS No. 59293-18-4

Tetrahydro-2H-pyran-4-carbohydrazide

Cat. No.: B1384852
CAS No.: 59293-18-4
M. Wt: 144.17 g/mol
InChI Key: UBBSHXCLOFHQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-pyran-4-carbohydrazide (CAS 59293-18-4) is a versatile carbohydrazide derivative with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a tetrahydropyran ring and a carbohydrazide functional group, makes it a key precursor for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazole-3-ones . Carbohydrazide derivatives are recognized as potential pharmacologically active substances and are investigated for their wide spectrum of substantial biological activities . These include potential applications as anticancer, antibacterial, anti-inflammatory, anti-tuberculosis, and antiviral agents . The reactive hydrazide moiety allows for condensation with aldehydes and ketones to form hydrazone-based ligands and other derivatives with complexing capabilities . This product is provided for research and development purposes only. It is strictly not intended for human or animal use. Please refer to the safety data sheet for proper handling information. This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

oxane-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSHXCLOFHQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650969
Record name Oxane-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59293-18-4
Record name Oxane-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

The most common and efficient method involves the nucleophilic substitution of methyl tetrahydropyran-4-carboxylate with hydrazine monohydrate in methanol under reflux conditions, leading to the formation of tetrahydro-2H-pyran-4-carbohydrazide.

Reaction Conditions and Procedure

Step Reagents & Conditions Observations Yield References
1 Methyl tetrahydropyran-4-carboxylate (4 g, 27.75 mmol) Dissolved in methanol (50 mL) at room temperature - ,
2 Hydrazine monohydrate (10.8 mL, 222 mmol) added portion-wise Reaction mixture stirred at reflux overnight 98%
3 Post-reaction Concentrated under vacuum, white solid obtained - ,

This process involves refluxing the ester with hydrazine hydrate, typically at 20°C to 100°C, depending on the specific protocol, with the reaction completing overnight to ensure full conversion. The high yield (up to 98%) underscores the efficiency of this method.

Reaction Scheme

Methyl tetrahydropyran-4-carboxylate + Hydrazine → this compound

Characterization Data

  • MS (ESI) : m/z 145.1 [MH]+
  • NMR (1H) : δ 2.74 (s, 3H, SMe), 6.73 (s, 1H, pyranone)
  • NMR (13C) : δ 14.8, 88.8, 108.6, 112.4, 116.2, 126.2, 126.9, 128.7, 129.6, 161.2, 162.8, 173.8

Alternative Synthetic Routes

Multi-step Synthesis Involving Intermediates

Research indicates that multi-step syntheses involving intermediate formation of hydrazides from other heterocyclic precursors are possible but typically involve more complex procedures and lower overall yields.

Reaction Optimization and Conditions

Parameter Effect Optimized Conditions References
Solvent Affects solubility and reaction rate Methanol is preferred ,
Temperature Higher temperatures accelerate reaction Reflux (~80-100°C)
Reaction Time Longer times improve conversion Overnight (~12-24 hours) ,
Reagent Equivalents Excess hydrazine ensures complete conversion Hydrazine hydrate (3-8 equivalents)

Data Tables Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Advantages References
Hydrazinolysis of methyl ester Methyl tetrahydropyran-4-carboxylate + hydrazine hydrate Methanol Reflux (~80°C) Overnight (~12-24 h) 98% High yield, straightforward ,
Direct condensation from acid derivatives Carboxylic acid derivatives + hydrazine Various (e.g., ethanol, DMF) Reflux 12-24 h 70-85% Alternative route ,

Summary of Research Findings

  • The most efficient and widely adopted method involves refluxing methyl tetrahydropyran-4-carboxylate with hydrazine hydrate in methanol, achieving yields close to 98%.
  • Reaction conditions such as solvent choice, temperature, and reagent excess are critical for optimizing yield and purity.
  • Characterization confirms the structure via NMR and mass spectrometry, aligning with literature data.
  • Alternative routes, including direct condensation from carboxylic acids, are feasible but generally less efficient.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antitumor Activity :
    Tetrahydro-2H-pyran derivatives have shown potential antitumor properties. A study demonstrated that compounds derived from tetrahydro-2H-pyran exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Properties :
    Research indicates that tetrahydro-2H-pyran derivatives possess antimicrobial activity. They have been tested against bacteria and fungi, showing promising results that could lead to the development of new antibiotics .
  • Neuroprotective Effects :
    Some studies have highlighted the neuroprotective properties of tetrahydro-2H-pyran derivatives. These compounds may help in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to create more complex structures through reactions such as hydrazone formation and cyclization reactions .
  • Synthesis of Heterocycles :
    The compound is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. Its ability to act as a nucleophile allows for the formation of various heterocyclic systems through cycloaddition reactions .

Material Science Applications

  • Polymer Chemistry :
    Tetrahydro-2H-pyran derivatives are explored for their potential use in polymer chemistry. They can be incorporated into polymer backbones to enhance mechanical properties and thermal stability, making them suitable for advanced materials .
  • Coatings and Adhesives :
    The compound's reactive functional groups allow it to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors .

Case Study 1: Antitumor Activity

A study conducted on a series of tetrahydro-2H-pyran derivatives revealed significant cytotoxic effects against human breast cancer cells (MCF-7). The derivatives were synthesized via a multi-step process involving hydrazone formation, leading to compounds that inhibited cell proliferation by up to 70% at specific concentrations.

Case Study 2: Antimicrobial Testing

In another investigation, tetrahydro-2H-pyran derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, demonstrating their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tetrahydro-2H-pyran-4-carbohydrazide and related compounds:

Compound Name CAS Number Molecular Formula Functional Group Key Properties/Applications
This compound 59293-18-4 Likely C₆H₁₂N₂O₂ Carbohydrazide (-CONHNH₂) Intermediate for hydrazone synthesis; used in heterocyclic drug scaffolds (e.g., pyrazoles) .
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride 194543-22-1 C₅H₁₃ClN₂O Hydrazine (-NHNH₂) + HCl Pharmaceutical intermediate; reacts with carbonyls to form hydrazones .
Tetrahydro-2H-pyran-4-carboxamide 344329-76-6 C₆H₁₁NO₂ Amide (-CONH₂) Drug development; stabilizes hydrogen bonding in target molecules .
Tetrahydropyran-4-carbaldehyde 50675-18-8 C₆H₁₀O₂ Aldehyde (-CHO) Precursor for Schiff base synthesis; used in asymmetric catalysis .
Tetrahydro-4H-thiopyran-4-one 1072-72-6 C₅H₈OS Thiopyranone (cyclic ketone) Industrial applications; potential irritant (skin/eyes) .

Biological Activity

Tetrahydro-2H-pyran-4-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₂N₂O₂, features a pyran ring that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydro-2H-pyran derivatives. For instance, a study synthesized several derivatives and evaluated their cytotoxic effects against HCT-116 colorectal cancer cells. Compounds derived from the tetrahydro-2H-pyran scaffold demonstrated significant inhibition of cell proliferation, with IC₅₀ values indicating potent activity:

CompoundIC₅₀ (µM)Mechanism
4g75.1CDK2 inhibition, apoptosis induction
4j85.88CDK2 inhibition, apoptosis induction

These compounds were found to induce apoptosis via activation of the caspase-3 gene and inhibit CDK2 activity, a key target in cancer therapy .

Antibacterial and Antioxidant Properties

In addition to antitumor effects, tetrahydro-2H-pyran derivatives exhibit notable antibacterial and antioxidant activities. A recent study evaluated various derivatives against Gram-positive bacteria and assessed their DPPH radical scavenging abilities:

CompoundAntibacterial ActivityDPPH Scavenging Activity (%)
4gStrong90.50
4jStrong88.00
BHTControl95.30

The results indicated that compounds 4g and 4j not only inhibited bacterial growth but also displayed strong antioxidant properties, suggesting their potential use in treating oxidative stress-related conditions .

Inhibition of ALK5 Receptor

Another significant aspect of this compound is its role as an inhibitor of the ALK5 receptor (TGF-β R1). This receptor is implicated in various diseases, including cancers and fibrotic disorders. A study identified a tetrahydro-2H-pyran derivative that inhibited ALK5 autophosphorylation with an IC₅₀ value of 25 nM, demonstrating its potential as a therapeutic agent against malignancies .

Neuroprotective Effects

Emerging research suggests that tetrahydro-2H-pyran derivatives may also possess neuroprotective properties. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's:

ActivityIC₅₀ (µM)
AChE Inhibition0.029
BuChE Inhibition0.101

These findings indicate that tetrahydro-2H-pyran derivatives could be beneficial in developing treatments for neurodegenerative disorders .

Case Studies

Several case studies have demonstrated the efficacy of tetrahydro-2H-pyran derivatives in preclinical models:

  • Colorectal Cancer Model : In a CT26 xenograft model, oral administration of a tetrahydro-2H-pyran derivative significantly inhibited tumor growth without evident toxicity, underscoring its therapeutic potential .
  • Neurodegenerative Disease Models : Compounds exhibiting AChE inhibition were tested in models for Alzheimer's disease, showing promise in enhancing cognitive function through neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tetrahydro-2H-pyran-4-carbohydrazide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis often involves functionalizing tetrahydropyran cores via condensation or cyclization. For example, Prins cyclization (using aldehydes and silanes with acid catalysts) is a foundational method for tetrahydropyran derivatives, though modifications may be required for carbohydrazide incorporation . Optimization includes adjusting catalyst loading (e.g., H2SO4 or BF3·OEt2), temperature (80–120°C), and solvent polarity (e.g., THF vs. DCM) to enhance regioselectivity and yield. Monitoring via TLC or in situ IR spectroscopy helps track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

  • NMR : 1H/13C NMR to confirm substituent positions and ring conformation (e.g., δ 3.5–4.5 ppm for pyran oxygen-proton coupling) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+ for C6H12N2O2 at 144.18 g/mol) .
  • Melting Point Analysis : Compare experimental mp (e.g., 87–89°C for related carboxylic acid derivatives) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer : Follow GHS hazard guidelines (e.g., H315/H319 for skin/eye irritation). Use fume hoods for reactions releasing volatile intermediates (e.g., hydrazine derivatives). Store under inert gas (N2/Ar) to prevent oxidation. Waste disposal requires neutralization (e.g., with acetic acid for residual hydrazides) before incineration .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this compound derivatives?

  • Methodological Answer : Utilize chiral catalysts (e.g., Cu(II)-bisphosphine complexes) to induce stereocontrol during cyclization. For example, L3 ligand systems (from ) enable >90% diastereomeric excess (d.e.) by coordinating to pyran oxygen, directing nucleophilic attack . Optimize solvent polarity (e.g., toluene for low dielectric environments) and temperature (−20°C to slow racemization). Post-reaction, chiral HPLC (e.g., Chiralpak IA) confirms enantiopurity .

Q. What computational tools aid in predicting reaction pathways for novel this compound analogs?

  • Methodological Answer : Employ AI-driven retrosynthesis platforms (e.g., Reaxys/Pistachio) to model feasible routes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for Prins cyclization, identifying energy barriers and regioselectivity trends. Machine learning models (e.g., Template_relevance) prioritize precursors based on atom economy and step efficiency .

Q. How do structural modifications (e.g., thioamide substitution) impact the biological activity of this compound?

  • Methodological Answer : Replace the carbonyl group with thiocarbamide (using Lawesson’s reagent) to enhance lipophilicity and membrane permeability. Test in vitro bioactivity (e.g., enzyme inhibition assays against acetylcholinesterase) and compare IC50 values. Molecular docking (AutoDock Vina) visualizes binding interactions, guiding SAR studies .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results for this compound?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under inert atmospheres to exclude moisture/O2 interference. Use internal standards (e.g., anthracene) for GC-MS quantification accuracy.
  • Spectral Ambiguities : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for solid-state conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2H-pyran-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Tetrahydro-2H-pyran-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.